molecular formula C15H9N3O6 B2896437 2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 406709-91-9

2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2896437
CAS No.: 406709-91-9
M. Wt: 327.252
InChI Key: BERGPOPIKKDXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid is a phthalimide derivative featuring a 1,3-dioxoisoindoline core substituted at position 2 with a (2-nitrophenyl)amino group and at position 5 with a carboxylic acid. The carboxylic acid at position 5 enhances solubility in polar solvents and facilitates derivatization.

Properties

IUPAC Name

2-(2-nitroanilino)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O6/c19-13-9-6-5-8(15(21)22)7-10(9)14(20)17(13)16-11-3-1-2-4-12(11)18(23)24/h1-7,16H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERGPOPIKKDXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-nitroaniline with isatin, followed by cyclization and subsequent oxidation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling steps to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated systems could be employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amino group, resulting in different derivatives.

  • Substitution: : The carboxylic acid group can participate in substitution reactions, leading to esterification or amidation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: : Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation are typically employed.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amino derivatives, hydrazine derivatives.

  • Substitution: : Ester derivatives, amide derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.

  • Medicine: : Potential use in drug development, especially in the design of new therapeutic agents targeting specific biological pathways.

  • Industry: : Application in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid is best understood through comparison with related isoindoline-1,3-dione derivatives. Below is a systematic analysis:

Structural Analogues and Substituent Effects

Compound Name Substituent at Position 2 Molecular Weight Key Properties Biological/Functional Relevance Evidence ID
Target Compound (2-Nitrophenyl)amino ~327.25 High polarity due to nitro and carboxylic acid groups; potential for photochemical activity. Likely applications in photoactivation or antiproliferative agents (inferred from nitro group roles in ). [1, 4]
C-13 () 2-Carboxy-1-(2-nitrophenyl)ethyl ~412.32 Branched ethyl chain with nitro and carboxy groups; increased steric bulk. Tested for antiproliferative activity (IC50 values reported in cancer cell lines). [4, 7]
H2L4.4 () 4-Carboxyphenyl ~297.24 Dual carboxylic acids enable metal coordination. Used in metal-organic frameworks (MOFs) for catalytic or sensing applications. [5]
2-(2-Hydroxyethyl) () 2-Hydroxyethyl ~237.20 Enhanced hydrophilicity; hydrogen bonding capacity. Potential use in polymer synthesis or drug delivery systems. [3]
2-(Furan-2-ylmethyl) () Furan-2-ylmethyl ~271.23 Electron-rich furan enhances π-π interactions. Explored in supramolecular chemistry or as a ligand. [13]
2-Allyl () Allyl ~231.20 Alkene group enables polymerization or click chemistry. Building block for functionalized polymers. [14]

Thermal and Coordination Properties

  • Thermal Stability : Poly(imide-amides) in with diphenylsilyl groups show decomposition temperatures >300°C. The target compound’s nitro group may lower thermal stability compared to carboxyphenyl derivatives .
  • Coordination Chemistry: Carboxylic acid and amino groups in the target compound could act as polydentate ligands, similar to H2L4.4’s role in MOFs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.